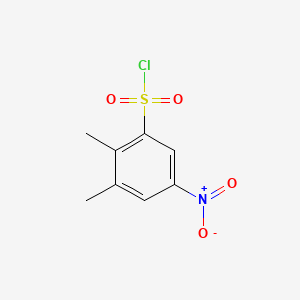![molecular formula C18H14N2O3 B1596469 2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid CAS No. 298187-85-6](/img/structure/B1596469.png)
2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid
概要
説明
2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal and synthetic organic chemistry. This compound is particularly interesting due to its potential biological activities and its role as a scaffold in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Doebner reaction, which uses aniline, 2-nitrobenzaldehyde, and pyruvic acid in the presence of a catalytic amount of trifluoroacetic acid in ethanol . Another method is the Pfitzinger reaction, which involves the reaction of isatin with α-methyl ketone in aqueous ethanol . Additionally, microwave-assisted synthesis and the use of rare-earth metal catalysts in water under reflux conditions have been reported .
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
化学反応の分析
Types of Reactions
2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, potassium permanganate, sodium borohydride, and various catalysts such as palladium or platinum . Reaction conditions typically involve refluxing in solvents like ethanol or methanol, or using microwave irradiation to accelerate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline-4-carboxylic acid derivatives, while reduction reactions can produce amine derivatives .
科学的研究の応用
2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid involves its interaction with molecular targets such as HDACs. By inhibiting these enzymes, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives such as:
2-Phenylquinoline-4-carboxylic acid: Known for its HDAC inhibitory activity.
Chloroquine: An antimalarial agent with a quinoline core.
Tafenoquine: Another antimalarial quinoline derivative.
Uniqueness
2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit HDACs selectively makes it a valuable lead compound in anticancer drug development .
特性
IUPAC Name |
2-(4-acetamidophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11(21)19-13-8-6-12(7-9-13)17-10-15(18(22)23)14-4-2-3-5-16(14)20-17/h2-10H,1H3,(H,19,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKWIRNYRQKPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351460 | |
| Record name | 2-[4-(acetylamino)phenyl]quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
298187-85-6 | |
| Record name | 2-[4-(acetylamino)phenyl]quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Bicyclo[7.2.0]undec-3-en-5-ol, 4,11,11-trimethyl-8-methylene-, acetate](/img/structure/B1596394.png)







![Propanenitrile, 3-[ethyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1596408.png)
